N-(2-chloro-6-fluorobenzyl)-2-(2-chlorophenoxy)-N-(pyridin-2-yl)acetamide
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Overview
Description
N-[(2-Chloro-6-fluorophenyl)methyl]-2-(2-chlorophenoxy)-N-(pyridin-2-yl)acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of chloro, fluoro, phenyl, and pyridinyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chloro-6-fluorophenyl)methyl]-2-(2-chlorophenoxy)-N-(pyridin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-chlorophenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with pyridine-2-carboxamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chloro-6-fluorophenyl)methyl]-2-(2-chlorophenoxy)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2-Chloro-6-fluorophenyl)methyl]-2-(2-chlorophenoxy)-N-(pyridin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-Chloro-6-fluorophenyl)methyl]-2-(2-chlorophenoxy)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluoroanisole: Shares similar structural features but lacks the pyridinyl group.
2-Chloro-6-fluorobenzyl chloride: Another related compound used as a precursor in the synthesis of the target compound.
Uniqueness
N-[(2-Chloro-6-fluorophenyl)methyl]-2-(2-chlorophenoxy)-N-(pyridin-2-yl)acetamide is unique due to the combination of chloro, fluoro, phenyl, and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H15Cl2FN2O2 |
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Molecular Weight |
405.2 g/mol |
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-2-(2-chlorophenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C20H15Cl2FN2O2/c21-15-7-5-8-17(23)14(15)12-25(19-10-3-4-11-24-19)20(26)13-27-18-9-2-1-6-16(18)22/h1-11H,12-13H2 |
InChI Key |
GDCRUNLKWVCZNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)N(CC2=C(C=CC=C2Cl)F)C3=CC=CC=N3)Cl |
Origin of Product |
United States |
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